molecular formula C20H13N3O3 B8089317 (3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one

(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one

Cat. No.: B8089317
M. Wt: 343.3 g/mol
InChI Key: XAPNKXIRQFHCHN-QGOAFFKASA-N
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Description

The compound with the identifier “(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one” is known as violacein. Violacein is a natural bisindole pigment produced by several species of bacteria, including Chromobacterium violaceum. This compound is recognized for its vibrant purple color and has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, anticancer, and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Violacein can be synthesized through various methods. One common synthetic route involves the condensation of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid. This reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, violacein is often produced through microbial fermentation. Chromobacterium violaceum is cultured in a nutrient-rich medium, and the pigment is extracted from the bacterial cells. This method is advantageous due to its scalability and the ability to produce violacein in large quantities .

Chemical Reactions Analysis

Types of Reactions

Violacein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of violacein can yield different quinonoid derivatives, while reduction can produce various reduced forms of the pigment .

Scientific Research Applications

Violacein has a wide range of scientific research applications:

Mechanism of Action

Violacein exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Violacein

Violacein stands out due to its broad spectrum of biological activities and its vibrant purple color. Its ability to target multiple molecular pathways and its potential therapeutic applications make it a unique and valuable compound in scientific research .

Properties

IUPAC Name

(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,24H,(H,22,26)(H,23,25)/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPNKXIRQFHCHN-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(NC3=O)C4=CNC5=C4C=C(C=C5)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\3/C=C(NC3=O)C4=CNC5=C4C=C(C=C5)O)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one
Reactant of Route 2
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one
Reactant of Route 3
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one
Reactant of Route 4
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one
Reactant of Route 5
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one
Reactant of Route 6
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one

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